phosphane CAS No. 922165-28-4](/img/structure/B14173479.png)
[2-(Benzylsulfanyl)butyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)butylphosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three carbon atoms. The specific structure of 2-(Benzylsulfanyl)butylphosphane includes a benzylsulfanyl group and a butyl chain attached to the phosphorus atom, along with two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)butylphosphane typically involves the reaction of a suitable phosphine precursor with a benzylsulfanyl butyl halide. One common method is the reaction of diphenylphosphine with 2-(benzylsulfanyl)butyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of 2-(Benzylsulfanyl)butylphosphane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)butylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination: Transition metals like palladium or platinum are often used in coordination reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the substituent, various substituted phosphines can be obtained.
Coordination: Metal-phosphine complexes are the primary products.
Scientific Research Applications
Chemistry
In chemistry, 2-(Benzylsulfanyl)butylphosphane is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals makes it valuable in catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of metal-based drugs. Its coordination properties can be exploited to develop new therapeutic agents with enhanced efficacy and selectivity.
Industry
In the industrial sector, 2-(Benzylsulfanyl)butylphosphane is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is crucial for the efficient production of various chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)butylphosphane primarily involves its ability to coordinate with metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating catalytic reactions. The benzylsulfanyl and butyl groups can influence the steric and electronic properties of the ligand, affecting its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: A bulky phosphine ligand with three methoxy-substituted phenyl groups.
2-(Di-tert-butylphosphino)biphenyl: A phosphine ligand with a biphenyl backbone and two tert-butyl groups.
Uniqueness
2-(Benzylsulfanyl)butylphosphane is unique due to the presence of the benzylsulfanyl group, which can impart distinct steric and electronic properties compared to other phosphine ligands. This uniqueness can be advantageous in specific catalytic applications where tailored reactivity and selectivity are required.
Properties
CAS No. |
922165-28-4 |
|---|---|
Molecular Formula |
C23H25PS |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-benzylsulfanylbutyl(diphenyl)phosphane |
InChI |
InChI=1S/C23H25PS/c1-2-23(25-19-20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,2,18-19H2,1H3 |
InChI Key |
JLDGJWRHRYQBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


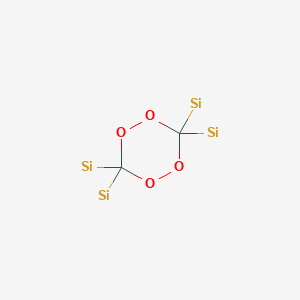
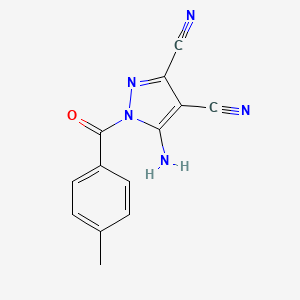

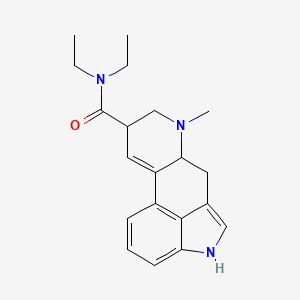
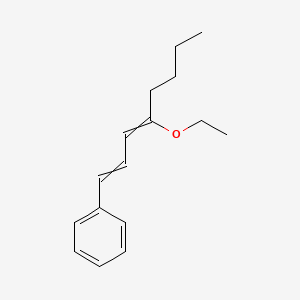
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
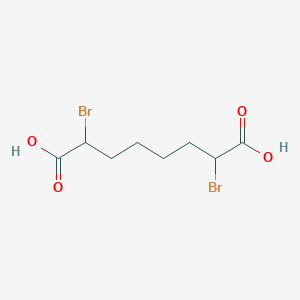
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)

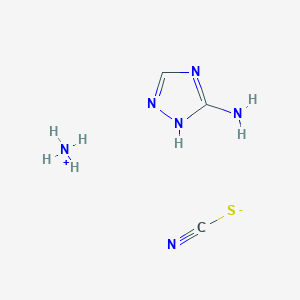
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
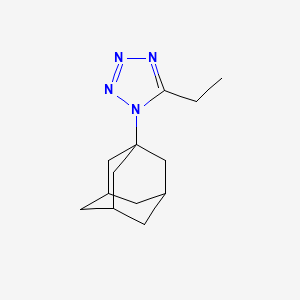

![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)
